molecular formula C13H11F2N3O B2955818 (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2034355-19-4

(3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2955818
CAS RN: 2034355-19-4
M. Wt: 263.248
InChI Key: IUEZNUNRVLRLJN-UHFFFAOYSA-N
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Description

“(3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone” is a chemical compound with the molecular formula C13H11F2N3O and a molecular weight of 263.248. It’s related to a class of compounds that have been studied for their potential therapeutic applications .

Scientific Research Applications

Spectroscopic Properties and Chemical Reactivity

  • Spectroscopic Analysis and Quantum Chemistry Calculations

    Compounds with structural similarities to (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone, such as thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been investigated for their electronic absorption, excitation, and fluorescence properties in various solvents. Quantum chemistry calculations (DFT and TD-DFT/B3lyp/6–31+G(d,p) methods) aid in understanding the electronic structure and spectroscopic behavior, highlighting the potential for these compounds in photophysical applications and materials science (Al-Ansari, 2016).

  • Conformational Analysis

    Research on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone demonstrates the importance of conformational studies in understanding the chemical behavior of complex molecules. B3LYP geometry, energy, and GIAO/B3LYP NMR calculations offer insights into the structure-reactivity relationship, which is crucial for designing molecules with desired chemical properties (Karkhut et al., 2014).

Anion Recognition and Sensory Applications

  • Fluorinated Compounds as Anion Receptors: The introduction of fluorine atoms into pyrrole-based compounds significantly enhances their affinity for anions, including fluoride, chloride, and dihydrogen phosphate. This is exemplified by the augmented affinities and selectivities of fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, suggesting potential applications of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone in anion recognition and sensory applications (Anzenbacher et al., 2000).

Catalysis and Synthetic Applications

  • Catalytic Behavior and Synthetic Utility: Studies on compounds structurally related to (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone have revealed their potential in catalysis and as intermediates in organic synthesis. For instance, iron and cobalt complexes bearing quinoxaline derivatives demonstrate catalytic activity towards ethylene reactivity, indicating the potential use of similar compounds in catalytic processes and the synthesis of polymeric materials (Sun et al., 2007).

Mechanism of Action

Target of Action

The primary target of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for the treatment of type 2 diabetes .

Mode of Action

As a DPP-4 inhibitor, (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone works by binding to DPP-4 and inhibiting its enzymatic activity . This inhibition results in increased levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of glucagon-like peptide-1 (GLP-1), an incretin hormone . GLP-1 stimulates the release of insulin from pancreatic beta cells and suppresses glucagon secretion from alpha cells. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .

Pharmacokinetics

The pharmacokinetics of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone involve rapid absorption, with maximal plasma concentrations achieved within 1 hour after oral administration . The compound is primarily eliminated through metabolism and renal clearance . The major metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .

Result of Action

The result of the action of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone is the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of GLP-1, the compound promotes insulin secretion and inhibits glucagon secretion. This leads to decreased hepatic glucose production and increased glucose uptake, effectively managing blood glucose levels in individuals with type 2 diabetes .

Action Environment

The action of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of the compound, potentially altering its efficacy and safety profile. Additionally, individual factors such as age, sex, genetic variations, and renal function can also impact the pharmacokinetics and pharmacodynamics of the compound .

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZNUNRVLRLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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